![molecular formula C14H17BrN4O2 B3320045 6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide CAS No. 1202781-10-9](/img/structure/B3320045.png)
6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide
Übersicht
Beschreibung
6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide is a chemical compound with potential applications in various fields of science and industry. This compound features a bromine atom, a cyclohexylmethoxy group, and an imidazo[1,2-a]pyrimidine core structure, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and halides. Subsequent bromination and introduction of the cyclohexylmethoxy group are performed under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Advanced purification methods, such as column chromatography or crystallization, are employed to achieve high purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds, can be employed for substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Alkyl or aryl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
The compound 6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C15H19BrN4O2
- Molecular Weight : 366.24 g/mol
- CAS Number : 865156-68-9
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Its structural features allow for interactions with biological targets, particularly in the treatment of various diseases.
Case Study: Antitumor Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant antitumor activity. A study demonstrated that modifications to the imidazo[1,2-a]pyrimidine scaffold could enhance cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .
Targeting Kinases
Imidazo[1,2-a]pyrimidines have been identified as inhibitors of various kinases involved in cancer progression. The specific substitution patterns of the 6-bromo compound may enhance its selectivity and potency against specific kinase targets.
Inflammatory Diseases
There is growing interest in the use of imidazo[1,2-a]pyrimidine derivatives as anti-inflammatory agents. The compound's ability to modulate inflammatory pathways could offer therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders.
Case Study: Anti-inflammatory Effects
A study explored the anti-inflammatory effects of related compounds on animal models of inflammation. Results indicated a significant reduction in inflammatory markers, suggesting that this compound could be effective in similar applications .
Antiviral Properties
Emerging research has suggested that certain imidazo[1,2-a]pyrimidines may exhibit antiviral activity against viral infections such as influenza and HIV. The mechanism often involves inhibition of viral replication through interference with viral enzymes.
Data Table: Antiviral Activity
Wirkmechanismus
The mechanism by which 6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological and medicinal applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6-chloro-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide
6-fluoro-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide
6-iodo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide
Uniqueness: 6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide stands out due to the presence of the bromine atom, which imparts unique chemical reactivity compared to its chloro, fluoro, and iodo counterparts. This difference in reactivity can lead to distinct biological and chemical properties, making it a valuable compound in various applications.
Biologische Aktivität
The compound 6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide is a derivative of the imidazo[1,2-a]pyrimidine class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 336.22 g/mol
- IUPAC Name : this compound
This compound features a bromine atom at the 6-position of the imidazo ring and a cyclohexylmethoxy group that may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.
Anticancer Activity
Research has highlighted the potential anticancer properties of imidazo[1,2-a]pyrimidine derivatives. A study demonstrated that certain derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's structure may contribute to its ability to inhibit tumor growth by targeting key enzymes involved in cancer metabolism.
TLR7 Agonist Activity
The compound has been associated with Toll-like receptor 7 (TLR7) agonist activity. TLR7 is crucial in the immune response against viral infections and in the modulation of autoimmune diseases. Compounds that act as TLR7 agonists can enhance immune responses, making them potential candidates for vaccine adjuvants or therapies for viral infections.
Study on Antimalarial Activity
A notable study explored the antimalarial activity of related compounds within the cyclopropyl carboxamide class. Although not directly tested on this compound, findings indicated that these compounds exhibited slow-acting activity against Plasmodium species with minimal cytotoxicity towards human cells. The target identified was cytochrome b within the mitochondrial pathway of the malaria parasite, suggesting a similar mechanism could be applicable to our compound under investigation .
In Vivo Efficacy Studies
In vivo studies involving similar imidazo derivatives have shown promising results in animal models for various diseases. For instance, a derivative was tested for its efficacy in reducing tumor sizes in mice models of cancer. The results indicated a significant reduction in tumor growth compared to control groups, highlighting the therapeutic potential of this chemical class .
Research Findings Summary Table
Eigenschaften
IUPAC Name |
6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c15-11-6-16-14-17-12(8-19(14)7-11)13(20)18-21-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGGVHVTQIYIBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CONC(=O)C2=CN3C=C(C=NC3=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680414 | |
Record name | 6-Bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202781-10-9 | |
Record name | 6-Bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.